An In-Depth Technical Guide to 2H-Cyclohepta[d]pyrimidine: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 2H-Cyclohepta[d]pyrimidine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of a pyrimidine ring with a seven-membered cycloheptane ring gives rise to the heterocyclic system known as cyclohepta[d]pyrimidine. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The incorporation of a flexible seven-membered ring can impart unique conformational properties, potentially leading to enhanced binding affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for the 2H-Cyclohepta[d]pyrimidine core, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Chemical Structure and Nomenclature
The core structure of 2H-Cyclohepta[d]pyrimidine consists of a cycloheptane ring fused to a pyrimidine ring. The "2H" designation indicates that the second position of the cyclohepta[d]pyrimidine ring system bears a hydrogen atom, defining a specific tautomeric form. The systematic IUPAC name for this parent compound is 2H-Cyclohepta[d]pyrimidine.
The numbering of the ring system follows standard heterocyclic nomenclature, starting from one of the bridgehead carbons and proceeding around the fused system. This numbering is crucial for unambiguously identifying the positions of substituents in its derivatives.
N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C4a [label="C", pos="1.3,-0.75!"]; C9a [label="C", pos="1.3,0.75!"]; C5 [label="C", pos="2.6,-1.5!"]; C6 [label="C", pos="3.9,-0.75!"]; C7 [label="C", pos="4.2,0.75!"]; C8 [label="C", pos="3.5,2.0!"]; C9 [label="C", pos="2.0,2.5!"]; H2 [label="H", pos="-2.0,1.2!"];
N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C4a; C4a -- C9a; C9a -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C9a; C2 -- H2;
label="2H-Cyclohepta[d]pyrimidine"; labelloc="b"; fontsize=12; }
Figure 1: Chemical structure of 2H-Cyclohepta[d]pyrimidine.Physicochemical Properties
Specific experimental data for the parent 2H-Cyclohepta[d]pyrimidine is not extensively reported in the literature. However, its properties can be inferred from the well-characterized parent pyrimidine ring and related fused systems.
| Property | Predicted Value/Characteristic | Source/Rationale |
| Molecular Formula | C9H10N2 | Based on structure |
| Molecular Weight | 146.19 g/mol | Based on structure |
| Appearance | Likely a crystalline solid | By analogy to pyrimidine[3] |
| Melting Point | Not reported; expected to be higher than pyrimidine (22 °C) due to increased molecular weight and planarity | Inferred from general principles |
| Boiling Point | Not reported; expected to be significantly higher than pyrimidine (123-124 °C) | Inferred from general principles |
| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | By analogy to similar heterocyclic systems |
| pKa | The pyrimidine ring is weakly basic. The pKa is expected to be in the range of 1-2 for the monoprotonated species. | By analogy to pyrimidine (pKa ~1.3)[3][4] |
Synthesis and Characterization
The synthesis of the 2H-Cyclohepta[d]pyrimidine core can be achieved through the construction of the pyrimidine ring onto a pre-existing cycloheptane framework. A common and versatile method involves the condensation of a β-dicarbonyl compound or its synthetic equivalent with an amidine, urea, or formamide.[5]
General Synthetic Strategy:
A plausible and widely applicable route to substituted cyclohepta[d]pyrimidines involves the following key steps:
-
Formation of a β-ketoester or a related precursor derived from cycloheptanone. This can be achieved through various classical organic reactions, such as the Claisen condensation.
-
Cyclocondensation with a suitable N-C-N synthon. This step forms the pyrimidine ring. The choice of the N-C-N source (e.g., urea, guanidine, formamide) determines the substitution pattern on the pyrimidine ring.
A [label="Cycloheptanone"]; B [label="β-Ketoester of Cycloheptane"]; C [label="Urea / Guanidine / Formamide"]; D [label="2H-Cyclohepta[d]pyrimidine derivative"];
A -> B [label="e.g., Claisen Condensation"]; B -> D [label="Cyclocondensation"]; C -> D;
caption [label="General synthetic approach to the cyclohepta[d]pyrimidine core.", fontsize=10]; }
Figure 2: General synthetic approach to the cyclohepta[d]pyrimidine core.Experimental Protocol: Synthesis of a Tetrahydro-2H-Cyclohepta[d]pyrimidinone Derivative
Objective: To synthesize a 6,7,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine-2,4(3H,5H)-dione derivative.
Materials:
-
Ethyl 2-oxocycloheptane-1-carboxylate (a cycloheptane-derived β-ketoester)
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for workup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
Addition of Reactants: To the stirred solution, add ethyl 2-oxocycloheptane-1-carboxylate followed by urea.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Isolation: The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of characteristic peaks for the cycloheptane and pyrimidine rings.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as C=O and N-H stretches.
-
Melting Point Analysis: To assess the purity of the final product.
Biological Activity and Therapeutic Potential
Derivatives of the broader cyclohepta[d]pyrimidine class and other fused pyrimidines have demonstrated a wide range of pharmacological activities, highlighting the therapeutic potential of this scaffold. These activities include:
-
Antiviral Agents: Certain cyclohepta[d]pyrimidine-2,4-dione derivatives have been investigated as non-nucleoside inhibitors of HIV reverse transcriptase.[6] The seven-membered ring can provide a rigid conformation that locks the orientation of aromatic substituents, which can be crucial for binding to the enzyme's active site.
-
Anticancer Agents: Fused pyrimidine systems are well-known for their antiproliferative properties. For instance, pyrimido[4,5-d]pyrimidine derivatives have been explored as antitumor agents.[]
-
Enzyme Inhibitors: The pyrimidine scaffold is a common feature in various enzyme inhibitors. The structural diversity offered by the fused cycloheptane ring allows for the fine-tuning of interactions with specific enzyme targets.
The development of new synthetic methodologies for cyclohepta[d]pyrimidine derivatives is crucial for exploring their full therapeutic potential and for conducting structure-activity relationship (SAR) studies.
Conclusion
The 2H-Cyclohepta[d]pyrimidine core represents a promising scaffold for the development of novel therapeutic agents. While specific data on the parent compound is limited, established synthetic routes for related fused pyrimidines provide a solid foundation for the synthesis of a diverse library of derivatives. The inherent biological relevance of the pyrimidine ring, combined with the unique conformational properties imparted by the seven-membered ring, makes this heterocyclic system an attractive target for further investigation in drug discovery programs. Future research should focus on the development of efficient and versatile synthetic methods for the parent 2H-Cyclohepta[d]pyrimidine and its derivatives, as well as a thorough evaluation of their physicochemical properties and biological activities.
References
- Verma, A., Joshi, S., & Singh, D. (2012). Pyrimidine: A versatile nucleus in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 4(1), 483-493.
- Xia, Y., Yang, Z. Y., & Liu, A. (2006). The design and synthesis of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase. Organic & Biomolecular Chemistry, 4(21), 3959-3965.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
- Undheim, K., & Benneche, T. (1996). Comprehensive Organic Functional Group Transformations. In A. R. Katritzky, O. Meth-Cohn, & C. W. Rees (Eds.)
- El-Saghier, A. M. M., Ahmed, E. A., & Mahmoud, A. M. A. (2015). Rapid and Green Chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclopenta, Cyclohepta[d]Pyrimidinones with Prediction of Biological Activity via PASS INET.
- Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. (2025). Journal of the Indian Chemical Society, 102(9), 101109.
- Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
- An efficient one-pot multi component synthesis of pyrimidine deriv
- Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2016). Tetrahedron Letters, 57(15), 1674-1676.
- SYNTHESIS OF PYRIMIDINE DERIV
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences, 131(6), 56.
-
Synthesis of pyrimidine and its derivatives. (2025, January 9). YouTube. Retrieved from [Link]
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). RSC Advances, 14(9), 6135-6139.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews, 7(4), 591-612.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules, 16(8), 6649-6660.
Sources
- 1. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US4169952A - Process for the preparation of cyclohexanone-2-carboxamide - Google Patents [patents.google.com]
- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. bu.edu.eg [bu.edu.eg]
- 6. researchgate.net [researchgate.net]
